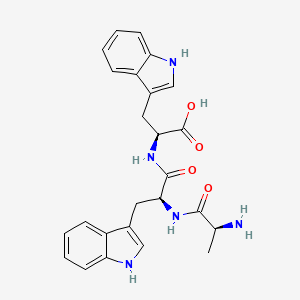
2',3,5',6-Tetrachlorobiphenyl-2-ol
Vue d'ensemble
Description
2’,3,5’,6-Tetrachlorobiphenyl-2-ol is a chlorinated derivative of biphenyl, a compound consisting of two benzene rings connected by a single bond. This compound is part of the polychlorinated biphenyls (PCBs) family, which are known for their environmental persistence and potential health impacts .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2’,3,5’,6-Tetrachlorobiphenyl-2-ol can be synthesized through the halogenation of biphenyl. The process involves the substitution of hydrogen atoms on the biphenyl rings with chlorine atoms. This reaction typically requires a catalyst and occurs under controlled conditions to ensure the selective chlorination of the desired positions .
Industrial Production Methods
Industrial production of 2’,3,5’,6-Tetrachlorobiphenyl-2-ol follows similar synthetic routes but on a larger scale. The process involves the use of chlorinating agents and catalysts in reactors designed to handle large volumes of reactants. The reaction conditions, such as temperature and pressure, are carefully monitored to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2’,3,5’,6-Tetrachlorobiphenyl-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and the presence of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield chlorinated quinones, while reduction may produce less chlorinated biphenyls. Substitution reactions can result in various derivatives depending on the substituent introduced .
Applications De Recherche Scientifique
2’,3,5’,6-Tetrachlorobiphenyl-2-ol has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2’,3,5’,6-Tetrachlorobiphenyl-2-ol involves its interaction with cellular membranes and its ability to disrupt normal cellular functions. It acts as a ligand-activated transcriptional activator, binding to specific promoter regions of genes and activating the expression of multiple phase I and II xenobiotic metabolizing enzyme genes. This leads to various biochemical and toxic effects, including disruption of the endocrine system and interference with cell-cycle regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’,5,5’-Tetrachlorobiphenyl: Another tetrachlorinated biphenyl with chlorine atoms at different positions.
2,3,4,5-Tetrachlorophenol: A chlorinated phenol with a similar structure but different functional groups.
2,3,4,6-Tetrachlorophenol: Another isomer of tetrachlorophenol with chlorine atoms at different positions.
Uniqueness
2’,3,5’,6-Tetrachlorobiphenyl-2-ol is unique due to its specific chlorination pattern and its hydroxyl group, which imparts distinct chemical and biological properties. This compound’s ability to act as an endocrine disruptor and its persistence in the environment make it a subject of significant scientific interest .
Propriétés
IUPAC Name |
3,6-dichloro-2-(2,5-dichlorophenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4O/c13-6-1-2-8(14)7(5-6)11-9(15)3-4-10(16)12(11)17/h1-5,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBRHQKKMANWMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=C(C=CC(=C2O)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90209742 | |
| Record name | 2',3,5',6-Tetrachlorobiphenyl-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90209742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.0 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60902-24-1 | |
| Record name | 2',3,5',6-Tetrachlorobiphenyl-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060902241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',3,5',6-Tetrachlorobiphenyl-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90209742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2',3,5',6-TETRACHLOROBIPHENYL-2-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53K83LPY8J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl butyl[(2,4-dichlorophenyl)methyl]propanedioate](/img/structure/B14607856.png)
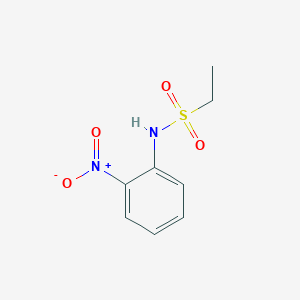
![3-[(1H-Indol-3-yl)(pyridin-4-yl)methyl]-1-methyl-1H-indole](/img/structure/B14607862.png)

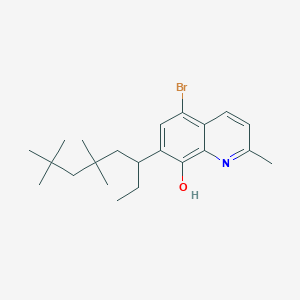
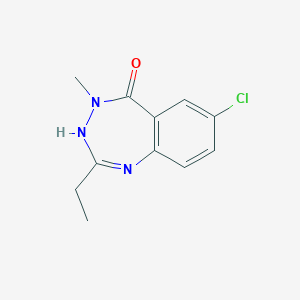
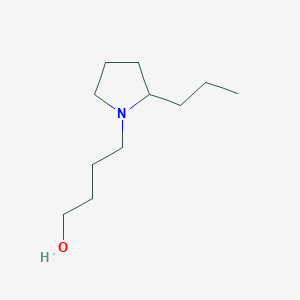

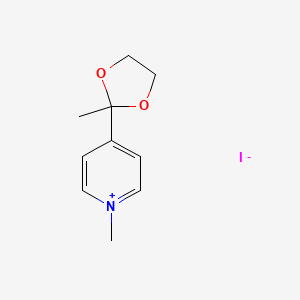


![3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexan-1-one](/img/structure/B14607910.png)
